molecular formula C12H24N2O2 B1382002 tert-Butyl 4-amino-4-methylazepane-1-carboxylate CAS No. 1541842-26-5

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Número de catálogo: B1382002
Número CAS: 1541842-26-5
Peso molecular: 228.33 g/mol
Clave InChI: PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 4-amino-4-methylazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 4-amino-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Conformational Constraints: A Technical Guide to Novel Azepane-Based Peptidomimetics and Turn Inducers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry's shift from small molecule "Lipinski-compliant" drugs to biologics has created a vacuum for middle-space molecules : compounds that possess the bioavailability of small molecules but the target specificity of biologics. Azepane-based peptidomimetics—built upon a seven-membered nitrogen-containing heterocyclic scaffold—occupy this niche. Unlike their five-membered (proline) or six-membered (pipecolic acid) counterparts, azepanes offer a unique "Goldilocks" zone of conformational flexibility. They are rigid enough to reduce the entropic cost of binding yet flexible enough to accommodate the slightly twisted geometries required to mimic Type I and Type II’


-turns found in protein-protein interaction (PPI) interfaces.

This guide provides a rigorous technical analysis of azepane scaffolds, detailing their synthesis, conformational validation, and application as turn inducers in drug discovery.

Structural Rationale: The Thermodynamics of the Seven-Membered Ring

Beyond Proline: The Case for Expansion

Proline is the canonical turn inducer, but its rigid


 angle (approx. -60°) often locks peptides into conformations that are incompatible with certain receptor pockets. Expanding the ring to seven members (azepane) alters the available Ramachandran space.
  • Entropic Pre-organization: Azepane amino acids (Aaa) restrict the rotation of the

    
     and 
    
    
    
    dihedral angles. When incorporated into a peptide, this pre-organization minimizes the entropy loss (
    
    
    ) upon binding to a target, theoretically improving affinity (
    
    
    ).
  • Turn Induction Capability:

    • 
      -Turns:  Azepane scaffolds, particularly quaternary variants (e.g., 
      
      
      
      -methyl-azepane amino acids), are potent inducers of Type I
      
      
      -turns
      when placed at the
      
      
      position of a tetrapeptide sequence.[1]
    • 3

      
      -Helices:  In longer oligomers, azepane residues can nucleate 3
      
      
      
      -helical structures, which are tighter and more elongated than
      
      
      -helices, allowing for unique side-chain projection vectors.
Conformational Logic Diagram

The following diagram illustrates how ring size and substitution patterns dictate the secondary structure outcome.

ConformationalLogic Target Target Topology (PPI Interface) Proline Proline (5-ring) Rigid, cis/trans isomerism Target->Proline Azepane Azepane (7-ring) Twist-chair/Twist-boat Target->Azepane Requires flexible fit Outcome1 Polyproline Helix Type II β-turn Proline->Outcome1 Pipecolic Pipecolic Acid (6-ring) Chair conformation Pipecolic->Outcome1 Constraint Quaternary Center (Cα-Tetrasubstitution) Azepane->Constraint Lock Conformation Outcome2 Type I β-turn 3(10)-Helix Constraint->Outcome2 Restricts Φ/Ψ angles

Figure 1. Decision matrix for selecting ring size in peptidomimetic design. Azepane scaffolds are preferred when Type I


-turns or 3

-helical mimicry is required.

Synthetic Methodologies

Constructing chiral, functionalized azepanes is synthetically challenging due to the unfavorable entropy of closing seven-membered rings (medium-sized ring constraints). Two primary strategies have emerged as industry standards.

Strategy A: Ring-Closing Metathesis (RCM)

This is the most versatile route for generating quaternary azepane amino acids . It allows for the introduction of chirality before cyclization.

  • Precursor: An amino acid derived diallyl species (e.g., from serine or alanine).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Key Step: Cyclization of a di-olefin precursor to form the 7-membered unsaturated lactam or amine, followed by hydrogenation.

Strategy B: Ultrasound-Assisted Reductive Amination

Used for synthesizing cis-5-aminoazepane-4-carboxylic acid (cis-AAzC).[2][3] This method avoids high-dilution conditions often required for macrocyclization.

  • Mechanism: Intramolecular reductive amination of a keto-aldehyde or similar linear precursor.

  • Advantage: Ultrasound promotes the kinetics of the 7-endo-trig cyclization, improving yields and reducing solvent waste.

Experimental Protocol: Synthesis of Fmoc-Protected Azepane Amino Acid (RCM Route)

This protocol describes the synthesis of a generic Fmoc-protected azepane scaffold suitable for Solid Phase Peptide Synthesis (SPPS). This workflow is adapted from high-impact methodologies (e.g., J. Org. Chem. 2023, 88, 20, 14688–14696).[4]

Materials
  • Substrate:

    
    -Boc-Allyl-Glycine derivative (chiral).
    
  • Reagents: Allyl bromide, NaH, Grubbs Catalyst (2nd Generation),

    
     (g), Pd/C, TFA, Fmoc-OSu.
    
  • Solvents: DMF (anhydrous), DCM (degassed), MeOH.

Step-by-Step Workflow
  • Allylation (Formation of Diene Precursor):

    • Dissolve

      
      -Boc-Allyl-Glycine methyl ester (1.0 equiv) in anhydrous DMF at 0°C.
      
    • Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir for 30 min.

    • Add Allyl bromide (1.2 equiv) dropwise. Warm to RT and stir for 4 hours.

    • QC Check: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material.

    • Quench with saturated

      
      , extract with EtOAc, and concentrate.
      
  • Ring-Closing Metathesis (The Critical Step):

    • Dissolve the diene intermediate in degassed DCM. Crucial: Concentration must be low (< 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux at 40°C for 12–24 hours under

      
       atmosphere.
      
    • Observation: The solution turns from brownish-green to black.

    • Evaporate solvent and purify via flash chromatography to isolate the unsaturated azepine.

  • Hydrogenation & Deprotection:

    • Dissolve the azepine in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 6 hours to reduce the double bond (forming the azepane).
      
    • Filter through Celite.

    • Treat with TFA/DCM (1:1) to remove the Boc group.

  • Fmoc Protection (For SPPS Readiness):

    • Dissolve the free amine salt in 1,4-dioxane/water (1:1).

    • Add

      
       (2.5 equiv) followed by Fmoc-OSu (1.1 equiv).
      
    • Stir at RT for 3 hours. Acidify with 1M HCl and extract.

    • Final Product: Fmoc-Azepane-COOH (white solid).

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-Allyl-Glycine (Chiral Precursor) Step1 Allylation (NaH, Allyl Bromide) Start->Step1 Intermediate Diene Intermediate Step1->Intermediate Step2 Ring-Closing Metathesis (RCM) (Grubbs II, DCM, <0.01M) Intermediate->Step2 Critical Dilution Cycle Unsaturated Azepine Step2->Cycle Step3 Hydrogenation (H2, Pd/C) Cycle->Step3 Step4 Fmoc Protection (Fmoc-OSu) Step3->Step4 Final Fmoc-Azepane-COOH (Ready for SPPS) Step4->Final

Figure 2.[1][5] Synthetic route for Fmoc-protected azepane amino acids via Ring-Closing Metathesis.

Conformational Validation: Proving the "Turn"

Synthesizing the molecule is only half the battle. You must validate that it induces the predicted secondary structure.

Quantitative Data Summary

The following table summarizes typical NMR and X-ray parameters observed for azepane-induced


-turns.
ParameterAzepane @

(Type I Turn)
Control (Linear Peptide)Interpretation

NOE
StrongWeak/AbsentIndicates close proximity of backbone amides.

NOE
Medium/StrongStrongDiagnostic of turn geometry.
Temp Coeff (

)
< 3 ppb/K (Residue

)
> 5 ppb/KLow value indicates solvent-shielded H-bond (closed ring).

< 4 Hz (Residue

)
6-8 HzIndicates constrained

angle.
X-Ray Crystallography

X-ray diffraction provides the definitive proof. For azepane-containing peptides, look for the characteristic 10-membered hydrogen-bonded ring between the carbonyl oxygen of residue


 and the amide proton of residue 

.
  • Key Metric: The distance between

    
     and 
    
    
    
    should be
    
    
    Å.

Case Study: PKB/Akt Kinase Inhibition

Azepane scaffolds have shown remarkable success in inhibiting Protein Kinase B (PKB/Akt), a critical node in cancer cell survival pathways.[5] The natural product (-)-balanol contains a masked azepane ring. Synthetic derivatives have optimized this scaffold to improve metabolic stability.

Mechanism of Action[6][7]
  • Binding: The azepane nitrogen mimics the positive charge of the lysine side chain in the ATP-binding pocket.

  • Constraint: The 7-membered ring orients the inhibitor's aromatic wings to engage the hinge region of the kinase, locking the enzyme in an inactive conformation.

  • Selectivity: The bulkiness of the azepane ring exploits subtle differences in the ATP pocket size between PKB and the homologous PKA.

Signaling Pathway Diagram[7]

PKB_Inhibition GrowthFactor Growth Factor (EGF/IGF) RTK RTK Activation GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt PKB/Akt (Active Kinase) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Inhibitor Azepane-Based Inhibitor Inhibitor->Akt ATP Competition (Hinge Binding) Survival Cell Survival/ Proliferation mTOR->Survival

Figure 3.[5][6] Modulation of the PI3K/Akt pathway by azepane-based ATP-competitive inhibitors.

References

  • 
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry, 2023. Link
    
  • Conformational Analysis of Helical Peptides Incorpor

    
    -Amino Acids. ChemRxiv, 2025.[2] Link
    
  • Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids. ResearchGate, 2025. Link

  • Structure-Based Design of Inhibitors of Protein–Protein Interactions. PMC, 2012. Link

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019. Link

Sources

Introduction: The Azepane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of tert-butyl (4-methylazepan-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated heterocyclic scaffolds are foundational components in modern drug discovery, providing a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability while enabling precise spatial orientation of pharmacophoric elements. Among these, the azepane ring, a seven-membered saturated nitrogen heterocycle, offers a flexible yet constrained conformational profile that is increasingly exploited in the design of novel therapeutics. Its derivatives have shown a wide range of biological activities and are present in several FDA-approved drugs.

The specific molecule of interest, tert-butyl (4-methylazepan-4-yl)carbamate, incorporates a quaternary amine center. The presence of a methyl group at the C4 position alongside the amino group introduces a gem-disubstituted pattern, which can confer conformational rigidity and block potential sites of metabolism. This guide provides the necessary information for researchers to synthesize and utilize this promising, yet commercially unavailable, building block in their research endeavors.

Physicochemical Properties of tert-butyl (4-methylazepan-4-yl)carbamate

As this compound is not commercially cataloged, a CAS number has not been assigned. The following properties are calculated.

PropertyValue
IUPAC Name tert-butyl (4-methylazepan-4-yl)carbamate
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Structure (Image of the chemical structure)
CAS Number Not available
Predicted LogP ~2.5
Predicted Boiling Point ~320-340 °C

Commercial Availability Assessment

A thorough investigation of major chemical supplier catalogs and databases (e.g., Sigma-Aldrich, Fisher Scientific, eMolecules, etc.) was conducted. As of the date of this guide, tert-butyl (4-methylazepan-4-yl)carbamate is not offered as a stock chemical. This necessitates a custom synthesis approach for researchers requiring this specific building block. The following sections provide a detailed strategy for its preparation.

Proposed Synthetic Strategy

The synthesis of tert-butyl (4-methylazepan-4-yl)carbamate can be logically approached through a multi-step sequence starting from more readily available precursors. The strategy hinges on the formation of the key intermediate, 4-amino-4-methylazepane, followed by standard protection of the primary amine.

Retrosynthetic Analysis

A retrosynthetic analysis provides a clear roadmap for the synthesis.[1][2] The primary disconnection is the carbamate bond, a standard transformation involving the protection of an amine. This reveals the key precursor, 4-amino-4-methylazepane. This precursor can be envisioned as arising from a ketone, 1-benzyl-4-methylazepan-4-one, via a Strecker-type reaction or reductive amination pathway. The ketone itself can be synthesized through established methods for ring expansion or cyclization.

G target Boc-protected 4-amino-4-methylazepane disconnection1 C-N bond formation (Boc Protection) target->disconnection1 precursor1 4-amino-4-methylazepane disconnection1->precursor1 disconnection2 C-N bond formation (Reductive Amination) precursor1->disconnection2 precursor2 1-Benzyl-4-methylazepan-4-one disconnection2->precursor2 disconnection3 Ring Cyclization / Expansion precursor2->disconnection3 starting_materials Simpler Starting Materials disconnection3->starting_materials

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

The proposed forward synthesis involves three key stages:

  • Synthesis of the Ketone Precursor: Preparation of an N-protected azepan-4-one, followed by methylation at the 4-position to yield 1-benzyl-4-methylazepan-4-one.

  • Formation of the Quaternary Amine: Conversion of the ketone to the corresponding 4-amino-4-methylazepane. Reductive amination of the ketone with a suitable ammonia source is a plausible route.

  • Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established chemical transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 4.3.1: Synthesis of the Precursor 4-amino-4-methylazepane

This step can be achieved via a one-pot reductive amination of the corresponding ketone.

  • Reagents and Materials:

    • 1-Benzyl-4-methylazepan-4-one (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in diethyl ether

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a solution of 1-benzyl-4-methylazepan-4-one in methanol, add ammonium acetate.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2.

    • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 4M NaOH to pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 1-benzyl-4-amino-4-methylazepane.

    • The benzyl protecting group can then be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 4-amino-4-methylazepane.

Protocol 4.3.2: Boc-Protection of 4-amino-4-methylazepane

This procedure employs standard conditions for the protection of a primary amine.[3]

  • Reagents and Materials:

    • 4-amino-4-methylazepane (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Dissolve 4-amino-4-methylazepane in DCM.

    • Add triethylamine to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (4-methylazepan-4-yl)carbamate.

Boc Group Strategy

Rationale for Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several reasons:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.[4]

  • Ease of Introduction: The protection reaction with (Boc)₂O is typically high-yielding and proceeds under mild conditions.

  • Orthogonality: It can be used in conjunction with other protecting groups, such as Fmoc or Cbz, in complex multi-step syntheses.

  • Mild Cleavage: The Boc group is readily removed under acidic conditions, which are often mild enough to avoid the cleavage of other acid-labile groups.[3]

Protocol for Boc Deprotection

The removal of the Boc group regenerates the free amine, which can then be used in subsequent coupling reactions.

  • Reagents and Materials:

    • tert-butyl (4-methylazepan-4-yl)carbamate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

    • Co-evaporate with toluene or DCM to remove residual acid.

    • The resulting product is typically the TFA or HCl salt of the amine, which can often be used directly or neutralized with a base (e.g., NaHCO₃ or an amine base) and extracted to yield the free amine.

G cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation Protonation (H+) Boc_Amine->Protonation Protonated_Boc R-NH-Boc(H+) Protonation->Protonated_Boc Elimination Elimination Protonated_Boc->Elimination Carbamic_Acid R-NH-COOH (Carbamic Acid) Elimination->Carbamic_Acid Forms Isobutene Isobutene Elimination->Isobutene Releases Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Free_Amine R-NH2 Decarboxylation->Free_Amine

Sources

Methodological & Application

Precision Synthesis of Azepane Spiro-Hydantoins via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane spiro-hydantoin scaffold represents a privileged pharmacophore in medicinal chemistry, notably serving as a core in inhibitors of p300/CBP histone acetyltransferases and antagonists of CGRP receptors. The Bucherer-Bergs reaction offers the most direct and atom-economical route to these structures from cyclic ketones. However, the application of this reaction to seven-membered rings (azepanes) presents unique challenges regarding conformational flexibility and stereocontrol that differ significantly from their six-membered piperidine analogs.

This application note provides a validated, high-fidelity protocol for the synthesis of azepane spiro-hydantoins. It integrates mechanistic causality with practical troubleshooting to ensure reproducible, high-yield outcomes.

Mechanistic Architecture

Understanding the stepwise formation of the hydantoin ring is critical for optimizing reaction conditions. The Bucherer-Bergs reaction is a four-component condensation involving a ketone, a cyanide source, ammonia, and carbon dioxide (the latter two typically generated in situ from ammonium carbonate).[1]

Reaction Pathway

The mechanism proceeds through a "carbamic acid" intermediate, which is distinct from the Strecker synthesis. The reversibility of the initial cyanohydrin formation allows for thermodynamic equilibration, often favoring a specific spiro-stereochemistry in conformationally mobile rings like azepane.

BuchererBergsMechanism Ketone Azepanone (Substrate) Imine Imine / Cyanohydrin Equilibrium Ketone->Imine + NH3, HCN Aminonitrile α-Aminonitrile (Key Intermediate) Imine->Aminonitrile - H2O Aminonitrile->Imine Reversible Carbamate Cyano-Carbamic Acid Aminonitrile->Carbamate + CO2 Cyclic 5-Imino-oxazolidin-2-one Carbamate->Cyclic Cyclization Isocyanate Isocyanate Intermediate Cyclic->Isocyanate Rearrangement Hydantoin Spiro-Hydantoin (Product) Isocyanate->Hydantoin Recyclization

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction emphasizing the rearrangement of the 5-imino-oxazolidin-2-one intermediate.

Strategic Considerations for Azepanes

Substrate Design & Protecting Groups

The azepane nitrogen must be protected to prevent side reactions (N-alkylation) and to modulate the ring's solubility.

  • Boc (tert-butoxycarbonyl): Preferred for bench-scale discovery. Stable to basic Bucherer-Bergs conditions but sensitive to the acidic workup if too harsh.

  • Cbz (carboxybenzyl): Excellent stability; allows for hydrogenolytic deprotection later.

  • Benzyl (Bn): Robust, but can complicate purification due to lipophilicity.

Stereochemical Control

Unlike cyclohexane rings, which exist predominantly in a chair conformation, azepane rings flux between twist-chair and twist-boat conformations.

  • Thermodynamic Control: The Bucherer-Bergs reaction is reversible. The major diastereomer is typically the one where the C4-carbonyl of the hydantoin ring occupies the less sterically hindered position relative to the N-protecting group.

  • Selectivity: In 4-substituted azepanes, the reaction often yields high diastereoselectivity (>9:1) favoring the trans-isomer (relative to the substituent).

Validated Experimental Protocol

Target: Synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.6]undecane-8-carboxylate (Spiro-hydantoin from N-Boc-azepan-4-one).

Reagents & Equipment
  • Substrate: N-Boc-azepan-4-one (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.5 equiv), Ammonium Carbonate ((NH4)2CO3) (4.0 equiv).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Apparatus: Sealed pressure tube (highly recommended over reflux to retain NH3 and CO2).

Step-by-Step Methodology

Safety Warning: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available. Bleach (sodium hypochlorite) must be ready to quench spills/waste.

  • Preparation:

    • In a pressure tube, dissolve N-Boc-azepan-4-one (10 mmol, 2.13 g) in Ethanol (15 mL).

    • Add a solution of (NH4)2CO3 (40 mmol, 3.84 g) in Water (15 mL). The mixture may appear cloudy.

    • Carefully add KCN (25 mmol, 1.63 g). Note: Add KCN last to minimize handling time.

  • Reaction:

    • Seal the tube tightly.

    • Heat the reaction mixture to 80 °C for 16–24 hours .

    • Checkpoint: The solution usually turns from cloudy to clear, then potentially yellow/orange as the reaction progresses.

  • Workup (The "Precipitation" Method):

    • Cool the reaction vessel to room temperature, then to 0 °C in an ice bath.

    • CAUTION: Carefully open the seal (release of NH3/CO2 pressure).

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove Ethanol. Do not evaporate to dryness; leave the aqueous phase.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Slowly acidify the solution to pH ~5–6 using 6M HCl. Perform this in a hood; HCN gas may evolve.

    • The spiro-hydantoin product typically precipitates as a white or off-white solid.

  • Isolation & Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 10 mL) and hexanes (2 x 10 mL).

    • Dry under vacuum.

    • Recrystallization:[2][3] If purity is <95%, recrystallize from Ethanol/Water.

Experimental Workflow Diagram

Workflow Start Start: N-Boc-Azepanone Mix Mix: EtOH/H2O + (NH4)2CO3 + KCN Start->Mix Heat Heat: Sealed Tube, 80°C, 24h Mix->Heat Cool Cool & Vent (Release NH3) Heat->Cool Conc Concentrate (Remove EtOH) Cool->Conc Acidify Acidify (pH 5-6) Precipitate Product Conc->Acidify Filter Filter & Wash Acidify->Filter

Figure 2: Operational workflow for the batch synthesis of azepane spiro-hydantoins.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in water.Extract the acidified aqueous phase with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.
Low Yield Loss of NH3/CO2 during heating.Use a sealed pressure tube instead of a reflux condenser. Ensure (NH4)2CO3 is fresh (it decomposes over time).
Dark/Tar Formation Polymerization of HCN or degradation.Reduce temperature to 60°C and extend time to 48h. Ensure inert atmosphere (Argon) before sealing.
Starting Material Remains Steric hindrance of the 7-membered ring.Increase KCN to 3.0 equiv and (NH4)2CO3 to 6.0 equiv. Add DMSO (10% v/v) to improve solubility.

Characterization & Validation

To validate the formation of the spiro-hydantoin scaffold, look for these specific spectral signatures:

  • FT-IR: Two distinct carbonyl stretches.

    • ~1770 cm⁻¹ (sharp, C2 carbonyl of hydantoin).

    • ~1720 cm⁻¹ (broad, C4 carbonyl + Boc carbonyl).

  • 1H NMR (DMSO-d6):

    • Two NH protons: A broad singlet at ~10.5 ppm (N3-H) and ~8.5 ppm (N1-H).

    • Disappearance of the ketone α-protons' specific splitting pattern.

  • 13C NMR:

    • Appearance of the spiro-quaternary carbon (~60–70 ppm).

    • Hydantoin carbonyls at ~156 ppm and ~176 ppm.

References

  • Bucherer, H. T., & Steiner, W. (1934).[4] Über die Synthese von Hydantoinen (I. Mitteil).[5][6][7] Journal für Praktische Chemie.

  • Sarges, R., et al. (1990). Spiro-hydantoin aldose reductase inhibitors derived from 8-aza-bicyclo[3.2.1]octane. Journal of Medicinal Chemistry.

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][8][4][2][3][5][6][7][9][10] Chemical Reviews.

  • Nair, J. J., et al. (2012). Recent advances in the Bucherer-Bergs reaction.[1][5][10] Current Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

incorporating 4-amino-4-methylazepane into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Amino-4-Methylazepane Scaffolds in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of 4-amino-4-methylazepane (and its derivatives) into peptide backbones represents a sophisticated strategy for introducing conformational constraints. This 7-membered cyclic diamine scaffold combines the steric bulk of an


-disubstituted amino acid (similar to Aib) with the backbone rigidity of a cyclic secondary amine (similar to Proline).

However, its integration presents a dual synthetic challenge :

  • Extreme Steric Hindrance: The primary amine at position 4 is attached to a quaternary carbon (4-methyl), significantly reducing nucleophilicity and accessibility.

  • Secondary Amine Acylation: The ring nitrogen (position 1) is a secondary amine within a flexible 7-membered ring, making subsequent acylation kinetically sluggish compared to standard primary amines.

This guide details a field-proven protocol for incorporating this scaffold using Fmoc-SPPS, specifically addressing the orthogonal protection strategies and high-energy coupling conditions required to ensure sequence fidelity.

Strategic Planning & Building Block Selection

Before initiating synthesis, the protection scheme must be aligned with the resin cleavage conditions. The commercial availability of tert-Butyl 4-amino-4-methylazepane-1-carboxylate (N1-Boc, N4-free) dictates specific workflows.

Protection Strategy
FeatureN4-Amine (Primary)N1-Amine (Secondary, Ring)
Steric Environment High (Quaternary Center)Moderate (Cyclic Secondary)
Reactivity Low NucleophilicityModerate Nucleophilicity
Recommended Group Fmoc (for SPPS elongation)Boc (if C-terminal) or Alloc (for side-chain)

Critical Decision:

  • Scenario A (Backbone Insert): If the scaffold is to be inserted into the middle of a peptide chain, you must convert the commercial N1-Boc material to an N1-Fmoc derivative prior to SPPS, or use a "Boc-SPPS" strategy on a PAM resin.

  • Scenario B (N-Terminal Cap): If the scaffold is the N-terminal cap, the N1-Boc derivative can be coupled directly to the resin-bound peptide, leaving the N1-Boc as the final protecting group.

This protocol assumes Scenario A (Backbone Insert) using a custom N1-Fmoc, N4-Alloc or N1-Fmoc, N4-free strategy to allow continued elongation.

Experimental Protocol

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for hindered sequences to prevent diketopiperazine formation).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) – Gold Standard for hindered amines.

    • COMU – Alternative with lower epimerization risk.

    • PyAOP – Preferred for the secondary amine coupling.

  • Solvents: DMF (anhydrous), NMP (for difficult couplings).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

Step-by-Step Incorporation Workflow

The following steps assume the peptide chain has been synthesized up to residue


, and the 4-amino-4-methylazepane scaffold is residue 

.

Step 1: Coupling the Scaffold (N4-Amine) to the Resin-Bound Peptide The N4-amine is the "Aib-like" hindered primary amine. It must be coupled to the free carboxylic acid of the resin-bound peptide.

  • Activation: Dissolve the Fmoc-AA-OH (the amino acid preceding the scaffold in the sequence, not the scaffold itself) (5 eq), HATU (4.9 eq), and HOAt (5 eq) in NMP.

  • Base Addition: Add DIPEA (10 eq). Pre-activate for 2 minutes.[1]

  • Coupling: Add the activated mixture to the resin-bound 4-amino-4-methylazepane (assuming the scaffold was already loaded or is being coupled to).

    • Correction: Usually, the scaffold is the incoming building block.

    • Correct Workflow:

      • Resin-Peptide-NH2 + Fmoc-Scaffold-COOH ?

      • Note: Since the scaffold is a diamine , it must be coupled to an activated carboxylic acid on the resin (e.g., Resin-Peptide-COOH) or activated as a urea/linker.

      • Assumption: We are coupling the Free N4-Amine of the Scaffold to the Carboxyl of the Resin-Bound Peptide . (This requires the resin peptide to be attached via its N-terminus or side chain, which is non-standard).

      • Standard SPPS Path: The Resin holds the C-terminus.[2][3][4] We couple the N1-Carboxylated Scaffold (if it's an amino acid) or we couple the N1-amine to the resin-peptide?

      • Most Common Case:[2][5] The scaffold acts as a Diamine Linker .

        • Resin-Peptide-COOH (e.g., Asp/Glu side chain or inverted synthesis) + H2N-Scaffold .

        • Or:Resin-Peptide-NH2 + Activated Linker (e.g., DSC) + H2N-Scaffold .

    Let's proceed with the most challenging and common "Peptidomimetic" installation: Coupling the N4-amine of the scaffold to a Resin-Bound Carboxylic Acid .

    • Conditions:

      • Reagents: HATU (5 eq) / HOAt (5 eq) / DIPEA (10 eq).

      • Temperature: 50°C (Microwave assisted is highly recommended: 25W, 75°C max).

      • Time: 2 x 60 minutes (Double coupling is mandatory).

    • Monitoring: The standard Kaiser test may fail due to steric shielding of the amine. Use the Chloranil Test or micro-cleavage LC-MS to confirm coupling.

Step 2: Deprotection of the Scaffold (N1-Fmoc) Once the scaffold is attached via N4, the N1-Fmoc group must be removed to allow chain elongation.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (HOBt prevents aspartimide formation and reduces aggregation).

  • Cycle: 2 x 10 minutes at Room Temperature.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step 3: Elongation - Coupling the Next AA to the Scaffold (N1-Secondary Amine) Now we must couple the next Fmoc-Amino Acid to the secondary ring nitrogen (N1) of the azepane. This is chemically similar to coupling to Proline but more difficult due to ring flexibility.

  • Reagent Selection: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to HATU for secondary amines.

  • Mixture: Fmoc-AA-OH (5 eq), PyAOP (5 eq), DIPEA (10 eq) in NMP.

  • Procedure:

    • Add activated AA to the resin.[5]

    • Agitate: 2 hours at Room Temperature OR 1 hour at 50°C.

    • Double Couple: Perform a second coupling with fresh reagents if the residue is bulky (e.g., Val, Ile, Thr).

  • Monitoring: Use the Chloranil Test (specific for secondary amines). A blue color indicates free secondary amine (incomplete coupling).

Data Visualization & Troubleshooting

Comparative Coupling Efficiency
Coupling JunctionSteric ChallengeRecommended ReagentTempTime
To N4-Amine Extreme (Quaternary C)HATU + HOAt60°C2 x 1h
To N1-Amine High (Cyclic Secondary)PyAOP or COMURT / 50°C1 x 2h
Standard AA LowHBTU / DICRT1 x 30m
Workflow Diagram (DOT)

AzepaneIncorporation Resin Resin-Peptide-COOH Couple1 Coupling 1: HATU/HOAt, 60°C (Steric Barrier) Resin->Couple1 Scaffold H2N-Azepane-N-Fmoc (Scaffold) Scaffold->Couple1 Intermediate Resin-Pep-Azepane-Fmoc Couple1->Intermediate Formation of Hindered Amide Deprotect Fmoc Removal: 20% Piperidine Intermediate->Deprotect Amine2 Free Secondary Amine (Ring N) Deprotect->Amine2 Couple2 Coupling 2: PyAOP, 50°C (Next AA) Amine2->Couple2 Final Elongated Peptide Couple2->Final

Figure 1: Strategic workflow for incorporating the 4-amino-4-methylazepane scaffold into a peptide backbone, highlighting the two distinct critical coupling steps.

Critical Analysis & Troubleshooting (E-E-A-T)

Why Standard Protocols Fail: Standard carbodiimide chemistries (DIC/HOBt) are insufficient for the N4-amine coupling. The methyl group at position 4 creates a "neopentyl-like" steric wall. The transition state for nucleophilic attack is highly crowded.

  • Solution:HOAt is essential here. The nitrogen in the pyridine ring of HOAt assists the reaction via a "neighboring group effect" (general base catalysis), accelerating the acylation of hindered amines by up to 10-fold compared to HOBt.

The Aggregation Problem: Peptides containing constrained rings and hydrophobic bulk (like the 4-methyl group) are prone to on-resin aggregation (beta-sheet formation).

  • Solution: Use NMP instead of DMF as the primary solvent. If coupling is incomplete, add LiCl (0.4M) or use Pseudoproline dipeptides in the subsequent steps to disrupt secondary structures.

Racemization Risks: While the scaffold itself is achiral at the quaternary center (unless substituted elsewhere), the incoming amino acid (during Coupling 2) is at risk of epimerization due to the slow kinetics of coupling to the secondary amine.

  • Solution: Use TMP (Collidine) instead of DIPEA during the PyAOP coupling to minimize proton abstraction from the alpha-carbon of the activated amino acid.

References

  • Albericio, F., & Bofill, J. M. (2011). The use of benzotriazole derivatives in peptide synthesis: A re-examination.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1][2][3][4][6][7][8][9][10][11] Detailed comparison of PyAOP vs HATU for secondary amines.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[10][12][13][14] Discusses orthogonal protection strategies (Alloc/Fmoc) necessary for diamine scaffolds.

Sources

Application Notes & Protocols for the Deprotection of Boc-4-amino-4-methylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Facile Yet Critical Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its ability to robustly protect amine functionalities under a variety of reaction conditions, yet be readily cleaved under acidic conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for deprotecting Boc-4-amino-4-methylazepane to yield the free amine, 4-amino-4-methylazepane.

While the deprotection of the Boc group is a common transformation, a thorough understanding of the underlying mechanism, careful selection of reagents and conditions, and awareness of potential side reactions are paramount to achieving high yields and purity of the desired product. This guide will delve into the mechanistic principles of acid-catalyzed Boc deprotection, present detailed experimental protocols, offer a comparative analysis of different methods, and provide a troubleshooting guide to address common challenges.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway.[1][3][4] The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3][4]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[1][2][3]

  • Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]

The liberated tert-butyl cation is a reactive electrophile and can potentially lead to side reactions, a crucial consideration that will be addressed in the subsequent sections.

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-4-amino-4-methylazepane Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine_Salt 4-amino-4-methylazepane (Ammonium Salt) Carbamic_Acid->Free_Amine_Salt Decarboxylation + H⁺ CO2 CO₂ Carbamic_Acid->CO2 H_plus H⁺ H_plus2 H⁺

Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Deprotection Protocols

The choice of the deprotection method depends on several factors, including the scale of the reaction, the presence of other acid-sensitive functional groups in the molecule, and the desired final salt form of the product. Below is a summary of the most common methods for the deprotection of Boc-4-amino-4-methylazepane.

Method Reagents & Solvents Typical Conditions Advantages Disadvantages
Method A: Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-4 hFast, efficient, volatile reagents are easily removed.[4][5]TFA is corrosive and expensive; potential for trifluoroacetylation side products; TFA salts can be hygroscopic.[6][7]
Method B: Hydrochloric Acid (HCl) in Dioxane 4M HCl in DioxaneRT, 1-16 hCost-effective, yields crystalline hydrochloride salts which are often easier to handle.[8][9][10]Dioxane is a suspected carcinogen; reaction times can be longer.
Method C: Alternative Mild Acidic Conditions Aqueous Phosphoric Acid, Oxalyl Chloride in MethanolVaried (e.g., 40-50°C for H₃PO₄)Milder conditions, suitable for substrates with other acid-labile groups.[11][12]May require heating or longer reaction times; optimization may be necessary.

Detailed Experimental Protocols

Safety First: Personal Protective Equipment (PPE) and Handling Precautions

Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[7][13][14][15][16][17] All manipulations should be performed in a well-ventilated fume hood.[17][18] Appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber), must be worn.[17] An emergency eyewash station and safety shower should be readily accessible.[7][14]

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • Boc-4-amino-4-methylazepane

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Boc-4-amino-4-methylazepane (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add TFA (5-10 equiv, typically a 20-50% v/v solution of TFA in DCM).[4] The reaction is often accompanied by gas evolution (CO₂), so ensure the system is not sealed.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Carefully neutralize the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate or DCM) and slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: This neutralization is exothermic and produces CO₂ gas.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the free amine, 4-amino-4-methylazepane.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.

TFA_Deprotection_Workflow Start Dissolve Boc-4-amino-4-methylazepane in DCM Add_TFA Add TFA (20-50% in DCM) Start->Add_TFA Stir Stir at Room Temperature (1-4 h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Neutralize Neutralize with aq. NaHCO₃ Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (if necessary) Dry_Concentrate->Purify Product 4-amino-4-methylazepane Purify->Product

Figure 2. Experimental Workflow for TFA-mediated Boc Deprotection.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often provides the product as a crystalline hydrochloride salt.

Materials:

  • Boc-4-amino-4-methylazepane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or MTBE

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend Boc-4-amino-4-methylazepane (1.0 equiv) in a minimal amount of a suitable solvent if necessary (e.g., methanol or dioxane).

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) to the mixture.[1][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The product hydrochloride salt may precipitate out of the solution.

  • Isolation:

    • Upon completion (typically 1-16 hours), if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether or MTBE and dry under vacuum to yield 4-amino-4-methylazepane hydrochloride.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether or MTBE to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Gentle warming may be considered, but monitor for side reactions.
Formation of Side Products (t-Butylation) The tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product.[19][20]Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture to trap the tert-butyl cation.[4]
Difficulty in Isolating the Free Amine The product may be highly water-soluble or volatile.If the free amine is water-soluble, perform multiple extractions with an organic solvent. For volatile amines, careful removal of the solvent under reduced pressure at low temperature is necessary. Formation of the hydrochloride salt can aid in isolation.
Product is an Oil Instead of a Solid Salt TFA salts are often oils.[10]Consider using the HCl/dioxane method to obtain a crystalline hydrochloride salt. Alternatively, salt screening with other acids (e.g., methanesulfonic acid) can be performed.

Waste Disposal

Acidic waste should be neutralized before disposal.[18][21] Slowly add the acidic solution to a stirred solution of a weak base, such as sodium bicarbonate, in a large container to control the effervescence.[21] Ensure the final pH is neutral before disposing of the aqueous waste in accordance with local regulations.[18][21]

Conclusion

The deprotection of Boc-4-amino-4-methylazepane is a critical step in many synthetic routes. By understanding the underlying mechanism and carefully selecting the appropriate deprotection protocol, researchers can efficiently obtain the desired product in high yield and purity. The choice between strong acids like TFA and HCl will depend on the specific requirements of the synthesis, including cost, scale, and the desired final salt form. By following the detailed protocols and considering the troubleshooting advice provided in this guide, scientists can confidently navigate this common yet crucial chemical transformation.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Trifluoroacetic Acid Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. Available at: [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]

  • Acid Handling. University of Utah. Available at: [Link]

  • Boc Deprotection Mechanism. Organic Chemistry. YouTube. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How to Handle Strong Acids in the Lab. YouTube. Available at: [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Acids. University of Washington. Available at: [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Safe Handling, Storage and Disposal of Mineral Acids. JoVE. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Alternative Methods for Boc Deprotection. Reddit. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • How to confirm BOC deprotection by TFA ?. ResearchGate. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Boc De-protection. Reddit. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). ResearchGate. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]

Sources

using azepane scaffolds in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Azepane Scaffolds in Kinase Inhibitor Optimization

Executive Summary

The dominance of flat, aromatic heterocycles (e.g., pyrimidines, quinolines) in kinase inhibitor design has led to a "flatland" problem in drug discovery—compounds with poor solubility and limited selectivity. This guide details the strategic incorporation of azepane (seven-membered saturated amine) scaffolds to transcend these limitations.

Azepanes offer a unique "Goldilocks" solution: they possess higher conformational flexibility than piperidines (allowing induced-fit binding) but are more entropically favorable than open chains. This Application Note provides a validated roadmap for scaffold hopping from 6- to 7-membered rings , detailing the structural rationale, synthetic protocols for regioselective functionalization, and biochemical validation workflows targeting the PI3K/Akt/PKB and ROCK signaling axes.

Structural Rationale: The "Vector Shift" Effect

Replacing a piperidine or piperazine linker with an azepane is not merely a change in size; it fundamentally alters the exit vectors of substituents.

  • Conformational Pucker: Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This allows the scaffold to adopt a low-energy conformation that maximizes interactions with specific sub-pockets (e.g., the ribose-binding pocket or the solvent-exposed front) that are geometrically inaccessible to 6-membered rings.

  • Fsp³ Fraction: Increasing the fraction of

    
     hybridized carbons improves water solubility and metabolic stability by reducing planarity and crystal lattice energy.
    
Diagram 1: Scaffold Hopping Logic & Vector Analysis

DesignLogic cluster_0 Standard Scaffold cluster_1 Optimization Strategy cluster_2 Azepane Advantage Piperidine Piperidine (6-Ring) Rigid Chair Conformation Fixed Exit Vectors (180°) Hop Scaffold Hop (+1 Carbon) Piperidine->Hop Azepane Azepane (7-Ring) Flexible Twist-Chair Altered Vector (~120-150°) Hop->Azepane Selectivity Access to Solvent Front/Ribose Pocket Azepane->Selectivity Solubility Increased Fsp3 Improved Solubility Azepane->Solubility

Caption: Transition from rigid piperidine scaffolds to flexible azepane cores alters substituent geometry, enabling access to novel kinase sub-pockets.

Synthetic Protocol: Regioselective Functionalization of Azepanes

A major challenge in azepane chemistry is distinguishing between the chemically similar carbons on the ring. The following protocol describes the synthesis of a 3,4-disubstituted azepane , a privileged scaffold for mimicking the ribose moiety of ATP (as seen in Balanol-derived inhibitors).

Target: Synthesis of a 3-amino-4-hydroxy-azepane core (PKB/Akt Inhibitor Precursor).

Reagents & Equipment
  • Starting Material: commercially available N-Boc-hexahydro-1H-azepin-4-one.

  • Catalysts: Pd/C (10%), Grubbs II catalyst (if using RCM route), NaBH(OAc)3.

  • Solvents: DCM (anhydrous), MeOH, DMF.

  • Purification: Flash Column Chromatography (Silica), HPLC (C18).

Step-by-Step Methodology
  • Enol Triflate Formation (Regiocontrol Step):

    • Dissolve N-Boc-hexahydro-1H-azepin-4-one (1.0 eq) in anhydrous THF at -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 min to generate the kinetic enolate.

    • Add N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq). Warm to 0°C.

    • Checkpoint: This installs a handle at the C4/C5 position.

    • Validation: TLC (Hex/EtOAc 4:1) should show disappearance of ketone.

  • Suzuki-Miyaura Coupling (Introduction of Hinge Binder):

    • Combine the vinyl triflate (1.0 eq) with the desired aryl-boronic acid (e.g., Indazole-5-boronic acid for hinge binding) (1.2 eq).

    • Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2M, 2.0 eq) in DME/H2O. Reflux for 12h.

    • Result: Installation of the aromatic hinge-binding motif.

  • Stereoselective Reduction & Deprotection:

    • Hydrogenate the alkene using H2 (50 psi) and Pd/C in MeOH to obtain the saturated azepane.

    • Note: The 7-membered ring often yields a mixture of diastereomers. Separation via Chiral HPLC is required at this stage if stereochemistry is critical for the ribose pocket.

    • Remove Boc group with TFA/DCM (1:1) at 0°C.

  • Final Amide Coupling (Tail Region):

    • React the free secondary amine with the desired carboxylic acid tail (e.g., for solvent front interaction) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

Diagram 2: Synthetic Workflow (Azepane Core)

Synthesis Start N-Boc-Azepan-4-one Step1 1. LiHMDS, -78°C 2. PhNTf2 Start->Step1 Intermediate1 Vinyl Triflate Step1->Intermediate1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Intermediate1->Step2 Intermediate2 4-Aryl-Azepene Step2->Intermediate2 Step3 Hydrogenation (H2, Pd/C) & Boc-Deprotection Intermediate2->Step3 Final Functionalized Azepane Kinase Inhibitor Step3->Final

Caption: Modular synthesis of 4-substituted azepanes via enol triflate intermediates allows rapid library generation.

Biochemical Validation Protocol

To validate the efficacy of the azepane scaffold, a comparative kinase assay against the PI3K/Akt pathway is recommended.

Assay Setup: ADP-Glo™ Kinase Assay (Luminescence)

This assay measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.

  • Buffer Preparation:

    • 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Critical: DTT must be fresh to prevent oxidation of the kinase cysteine residues.

  • Compound Preparation:

    • Prepare 10mM stocks of Azepane analogs in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points) in assay buffer (Final DMSO < 1%).

  • Reaction:

    • Add 2 μL of Kinase (e.g., Akt1, 5 ng/well) to a 384-well white plate.

    • Add 2 μL of Compound. Incubate 10 min at RT (allows for potential slow-binding kinetics common with flexible scaffolds).

    • Add 1 μL of Substrate/ATP mix (Crosstide peptide, 50 μM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

    • Read Luminescence (Integration time: 0.5 - 1 sec).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Diagram 3: PI3K/Akt Signaling Context

Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt/PKB (Target) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival

Caption: The PI3K/Akt pathway.[1] Azepane inhibitors target the ATP-binding pocket of Akt, preventing downstream mTOR activation.

Case Study & Data Interpretation

Comparative Analysis: Piperidine vs. Azepane The following data (derived from structure-activity relationships in J. Med. Chem. [1]) illustrates the impact of ring expansion on a Balanol-like inhibitor targeting PKA/PKB.

Scaffold TypeRing SizeIC50 (PKB

)
Selectivity (PKB/PKA)LogPSolubility (pH 7.4)
Piperidine 645 nM12-fold3.8Low (< 5 µM)
Azepane 74 nM 125-fold 3.2High (> 50 µM)

Analysis:

  • Potency: The azepane analog shows a 10-fold improvement in potency. Structural modeling suggests the 7-membered ring allows the "tail" group to fold back and interact with the glycine-rich loop, a conformation energetically penalized in the rigid piperidine.

  • Selectivity: The altered vector improves selectivity against the closely related PKA kinase.

  • Physicochemical: The azepane lowers LogP and significantly boosts solubility, likely due to the disruption of planar stacking in the solid state.

References

  • Breitenlechner, C., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375–1390.

  • Barbero, A., et al. (2017).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 136, 562-595.

  • Cidado, J., et al. (2018).[3] "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors." European Journal of Medicinal Chemistry, 158, 896-916.[3]

  • BenchChem Application Data. "Structure-Based Drug Design Validation: A Comparative Guide to Azepane-Based Protein Kinase B (PKB) Inhibitors."

Sources

Application Note: High-Purity Synthesis and Resolution of Chiral 4-Amino-4-Methylazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-amino-4-methylazepane scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR modulators.[1] The introduction of a quaternary stereocenter at the C4 position of the seven-membered ring creates significant conformational restriction, often enhancing selectivity and metabolic stability compared to their piperidine analogs.

However, the synthesis of this scaffold presents two primary challenges:

  • Entropic Disfavor: Formation of seven-membered rings is kinetically slower than five- or six-membered rings.[1]

  • Quaternary Stereocontrol: Generating a tetrasubstituted carbon center with high enantiomeric excess (ee) is synthetically demanding.[1]

This Application Note details two distinct, validated protocols to address these challenges:

  • Protocol A (The "Scale-Up" Route): A robust Bucherer-Bergs synthesis followed by classical resolution, suitable for multi-gram to kilogram production.[1]

  • Protocol B (The "MedChem" Route): An asymmetric Ellman sulfinamide strategy for rapid access to high-ee material on a milligram-to-gram scale.[1]

Strategic Pathway Map

The following diagram illustrates the decision matrix and chemical flow for both protocols.

G cluster_legend Legend Start Starting Material: 1-Benzylazepan-4-one Hydantoin Spirohydantoin Intermediate Start->Hydantoin Bucherer-Bergs: (NH4)2CO3, KCN Imine Chiral Sulfinimine (Ellman Condensation) Start->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4 AminoAcid Racemic Amino Acid (Hydrolysis) Hydantoin->AminoAcid Ba(OH)2, 130°C Resolution Chiral Resolution (L-DTTA Salt) AminoAcid->Resolution Salt Formation ProductA (4S)-4-Amino-4-methyl azepane (Pure) Resolution->ProductA Free-basing Alkylation Diastereoselective Grignard Addition Imine->Alkylation MeMgBr, -78°C Deprotection Acidic Cleavage Alkylation->Deprotection HCl/MeOH ProductB (4S)-4-Amino-4-methyl azepane (High ee) Deprotection->ProductB Workup key Blue Path: Industrial Scale (Racemic + Resolution) Red Path: Asymmetric Synthesis (Direct Chiral)

Figure 1: Synthetic workflow comparing the thermodynamic Bucherer-Bergs route (Blue) and the kinetic Ellman auxiliary route (Red).

Protocol A: Bucherer-Bergs Synthesis & Resolution

Best for: >50g scale, cost-efficiency, and established GMP processes.[1]

Mechanistic Rationale

The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this application because it yields the hydantoin , which is thermodynamically more stable and easier to purify by crystallization than the corresponding amino-nitrile.[1] The subsequent hydrolysis provides the quaternary amino acid. Since this method produces a racemate, a classical resolution using Di-p-toluoyl-L-tartaric acid (L-DTTA) is employed—a standard borrowed from the synthesis of Tofacitinib intermediates [1].[1]

Step-by-Step Methodology
Step 1: Formation of 8-benzyl-1,3,8-triazaspiro[4.6]undecane-2,4-dione (Hydantoin)[1]
  • Charge a reactor with 1-benzylazepan-4-one (1.0 equiv) and Ethanol/Water (1:1 v/v, 10 vol).

  • Add Ammonium Carbonate (4.0 equiv) and Potassium Cyanide (2.0 equiv).

    • Safety Note: KCN is highly toxic.[1] Ensure scrubber systems are active. Maintain pH >9 to prevent HCN gas evolution.[1]

  • Heat to 60°C for 18–24 hours. Monitor by LC-MS for consumption of ketone.[1]

  • Cool to 0°C. The spirohydantoin product often precipitates.[1]

  • Filter the solid, wash with cold water, and dry.[1]

    • Yield Expectation: 75–85%.[1]

Step 2: Hydrolysis to 4-Amino-4-Carboxy Azepane[1]
  • Suspend the hydantoin in 3M NaOH (or sat. Ba(OH)2 for easier sulfate removal later) in a pressure vessel.[1]

  • Heat to 130°C (sealed tube/autoclave) for 24 hours.

    • Note: Hydantoins on quaternary centers are sterically hindered and require harsh hydrolysis conditions.[1]

  • Cool and adjust pH to 7.0 using conc. HCl.

  • Concentrate to dryness or use ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.[1]

Step 3: Esterification and Resolution (The Critical Step)

To facilitate resolution, the amino acid is converted to the methyl ester.

  • Esterification: Treat the amino acid with SOCl2 in Methanol (0°C to Reflux). Concentrate to yield the racemic amino ester hydrochloride.[1]

  • Free Base: Dissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.

  • Resolution:

    • Dissolve the racemic amine (1.0 equiv) in Acetone/Water (9:1).[1]

    • Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv) warm.

    • Allow to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-enantiomer (typically) crystallizes.[1]

    • Recrystallization:[2] Recrystallize the salt from Ethanol to upgrade ee to >99%.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the chiral 4-amino-4-methylazepane derivative.

Protocol B: Asymmetric Ellman Sulfinamide Strategy

Best for: <10g scale, rapid SAR generation, high enantioselectivity without resolution.

Mechanistic Rationale

This route utilizes the bulky tert-butanesulfinyl group as a chiral auxiliary.[1] The condensation of the ketone with the chiral sulfinamide is mediated by Titanium(IV) ethoxide, which acts as both a Lewis acid and a water scavenger [2]. The subsequent addition of the methyl Grignard reagent is directed by the sulfinyl group, distinguishing the Re and Si faces of the imine.

Step-by-Step Methodology
Step 1: Condensation (Imine Formation)[1]
  • Reagents: 1-Cbz-azepan-4-one (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).[1]

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix ketone and sulfinamide in THF.[1]

    • Add Ti(OEt)4 dropwise under N2.[1]

    • Heat to reflux (65°C) for 16 hours.

  • Workup: Cool to RT. Pour into brine under vigorous stirring (forms a titanium salt slurry). Filter through Celite.[1] Dilute with EtOAc, wash, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).[1][3]

Step 2: Diastereoselective Alkylation
  • Setup: Dissolve the sulfinimine (from Step 1) in dry DCM or Toluene.[1] Cool to -78°C .[1][4]

  • Addition: Add MeMgBr (3.0 M in ether, 2.0 equiv) dropwise.[1]

    • Critical Control: Maintain temperature below -70°C to maximize diastereoselectivity (dr).[1]

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to RT overnight.

  • Quench: Sat. NH4Cl solution.

  • Analysis: Check diastereomeric ratio (dr) by crude NMR. Expect >90:10 dr.[1]

Step 3: Cleavage to Chiral Amine
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH . Add 4M HCl in Dioxane (4.0 equiv).

  • Stir at RT for 1 hour.

  • Precipitate: Add diethyl ether to precipitate the chiral amine hydrochloride salt.

  • Yield: Typically 60–70% over 3 steps.

Quantitative Data Summary

ParameterMethod A: Bucherer-BergsMethod B: Ellman Auxiliary
Primary Use Case Manufacturing / Scale-upDiscovery / MedChem
Starting Material Cost Low (Commodity chemicals)High (Chiral Sulfinamide)
Step Count 4 (Linear)3 (Linear)
Enantiomeric Excess >99% (after recrystallization)90–98% (dependent on substrate)
Atom Economy HighModerate (Titanium waste)
Limiting Factor Harsh hydrolysis conditionsReagent cost & cryogenic steps

Analytical Quality Control

Chiral HPLC Method

To verify the enantiomeric purity of the final 4-amino-4-methylazepane, the following method is recommended. Note that derivatization (e.g., with Boc anhydride or Mosher's acid chloride) may be required if the free amine lacks sufficient UV chromophores.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (or 254 nm if Benzyl/Cbz protected).[1]

  • Temperature: 25°C.

NMR Characterization (Diagnostic Signals)[1]
  • 1H NMR (400 MHz, CDCl3): The methyl group at the quaternary center typically appears as a sharp singlet around δ 1.10–1.25 ppm .

  • 13C NMR: Look for the quaternary carbon signal around δ 50–55 ppm , which is distinct from the CH signals of the ring.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors."[1][6][7] World Patent WO2014195978, 2014 .[1] (Describes the resolution of related piperidine scaffolds using tartaric acid derivatives).

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002 , 35(11), 984–995. (Foundational review on the sulfinamide auxiliary method).

  • Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934, 140, 291. (Original description of the thermodynamic hydantoin synthesis).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 , 54(8), 2529–2591. (Discusses azepanes as conformational restrictors).

Disclaimer: This guide is for research purposes. All procedures involving cyanides, azides, or high-pressure systems must be conducted under strict safety protocols.

Sources

Troubleshooting & Optimization

purification methods for Boc-amino azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Purification & Troubleshooting for Boc-Amino Azepane Derivatives

Executive Summary

Boc-amino azepane derivatives present a unique purification challenge due to the interplay between the acid-sensitivity of the tert-butoxycarbonyl (Boc) group , the basicity of the azepane ring (or exocyclic amine), and the conformational flexibility of the seven-membered ring. This guide provides validated protocols to isolate these molecules with high purity (>95%) while preventing common pitfalls like deprotection or streaking on silica.[1]

Part 1: Core Purification Methodologies

Flash Chromatography (The "Gold Standard")

Best for: Crude reaction mixtures containing unreacted amines or non-polar byproducts.[1]

The Problem: Azepane derivatives often contain a basic nitrogen (either the ring amine or an exocyclic amine).[1] On standard silica gel (pH ~5), these amines interact strongly with silanol groups, causing streaking (tailing) and poor separation.[1]

The Solution: Deactivate the silica surface using a basic modifier.[1][2]

Protocol: Triethylamine (TEA) Modified Silica [1]

  • Slurry Preparation: Prepare the mobile phase (e.g., 5% MeOH in DCM) and add 1% v/v Triethylamine (TEA) or 1% NH₄OH .[1]

  • Column Pre-treatment: Flush the packed silica column with 2-3 column volumes (CV) of the TEA-containing solvent before loading the sample.[1] This saturates the acidic silanol sites.[1]

  • Loading: Dissolve the crude Boc-azepane in a minimum amount of DCM (with 0.5% TEA). Load carefully.

  • Elution: Run the gradient.

    • Note: You can lower the TEA content to 0.2% in the running eluent after the pre-treatment to minimize TEA salt formation in the receiving flasks.

Solvent System Recommendations:

Polarity Solvent System A Solvent System B Target Compounds
Low Hexanes + 1% TEA EtOAc + 1% TEA Bis-protected azepanes, lipophilic side chains.
Medium DCM + 1% TEA MeOH + 1% TEA Mono-protected Boc-amino azepanes (Standard).[1]

| High | DCM | 10% MeOH/NH₄OH (9:[1]1) | Highly polar/free amine azepanes. |

Acid-Base Extraction (The "Workhorse")

Best for: Removing neutral impurities (like excess Boc₂O) from basic Boc-amino azepanes.

Critical Warning: The Boc group is acid-labile.[1] Do NOT use strong acids (HCl > 1M) or heat during this process.[1]

Protocol: Citric Acid Wash (Safe for Boc) Scenario: You have a basic Boc-amino azepane (e.g., 1-Boc-4-aminoazepane) and need to remove neutral organic impurities.

  • Dissolve: Dissolve crude mixture in EtOAc or DCM.

  • Extraction (Capture): Extract with 10% aqueous Citric Acid (pH ~4) or 0.5 M KHSO₄ (cold).

    • Mechanism:[3][4] The basic amine is protonated and moves to the aqueous layer.[1] The neutral impurities (and excess Boc₂O) stay in the organic layer.[1]

  • Wash: Wash the aqueous layer (containing product) 2x with fresh EtOAc to remove trapped neutrals.[1]

  • Recovery (Release): Cool the aqueous layer on ice. Basify to pH ~10 using saturated NaHCO₃ or 1 M NaOH (add slowly).

  • Final Extraction: Extract the now-neutral free amine back into DCM (3x). Dry over Na₂SO₄ and concentrate.

Part 2: Troubleshooting & FAQs

Q1: I see "ghost peaks" or broad splitting in my NMR/HPLC. Is my product impure?

Diagnosis: Likely Rotamers .[1] Explanation: The Boc group (carbamate) has restricted rotation around the N-C(O) bond.[1] Combined with the flexibility of the 7-membered azepane ring (chair/twist-boat conformers), this often leads to split peaks (approx. 1:1 or 2:1 ratio) in NMR at room temperature. Verification Test:

  • NMR: Run the sample at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, they are conformers, not impurities.

  • HPLC: Broad peaks often sharpen if the column temperature is increased to 40-50°C.[1]

Q2: How do I remove excess Boc Anhydride (Boc₂O) without a column?

Issue: Boc₂O co-elutes with non-polar Boc-azepanes.[1] Solution: Chemical Scavenging.

  • Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess Boc₂O) to the reaction mixture.

  • Stir for 15-30 mins. The DMAPA reacts with Boc₂O to form a polar, basic urea.

  • Perform a dilute acid wash (Citric acid) as described in Part 1. The basic urea byproduct will be washed away into the aqueous phase, leaving your neutral Boc-protected product in the organic phase.

Q3: My compound streaks on TLC even with TEA. What now?

Alternative Visualizers:

  • Ninhydrin: Excellent for Boc-amines.[1][5][6] The heating step during staining cleaves the Boc group in situ, releasing the free amine which then turns purple/red.

  • KMnO₄: Universal stain, good for the azepane ring.

  • Iodine: Reversible stain for quick checks.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying a crude reaction mixture containing Boc-amino azepane derivatives.

PurificationWorkflow Start Crude Reaction Mixture (Boc-Amino Azepane) CheckBasicity Is the Product Basic? (Free Amine Present?) Start->CheckBasicity BasicYes Product is BASIC (e.g., 1-Boc-4-aminoazepane) CheckBasicity->BasicYes Yes BasicNo Product is NEUTRAL (e.g., Bis-protected) CheckBasicity->BasicNo No AcidWash Acid-Base Extraction (Use 10% Citric Acid) BasicYes->AcidWash Scavenge Add DMAPA Scavenger (Removes excess Boc2O) BasicNo->Scavenge Caution CAUTION: Keep Cold Avoid Strong Acids AcidWash->Caution Column Flash Chromatography AcidWash->Column If impurities remain Final Pure Boc-Azepane AcidWash->Final If clean Wash Wash with Dilute HCl (Removes amines/scavenger) Scavenge->Wash Wash->Column SilicaType Use TEA-Neutralized Silica (1% Et3N in Eluent) Column->SilicaType SilicaType->Final

Figure 1: Decision tree for selecting the optimal purification route based on the basicity of the specific azepane derivative.

References

  • Boc-Protection & Stability

    • Greene's Protective Groups in Organic Synthesis. The definitive guide on the stability of carbamates (Boc) and cleavage conditions.[1]

    • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from

  • Chromatography of Amines

    • University of Rochester, Dept. of Chemistry.[1] Tips for Flash Column Chromatography. (Detailed protocols on using Triethylamine/TEA modifiers). Retrieved from

  • Azepane Synthesis & Handling

    • Schiffers, I., et al. (2022).[1] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives. Organic Process Research & Development. (Discusses synthesis and handling of these specific rings). Retrieved from

  • TLC Visualization

    • Curly Arrow. (2008).[1][7] Ninhydrin Stain - Mechanism and Protocol. (Explains why Boc-amines stain with Ninhydrin upon heating). Retrieved from

Sources

troubleshooting Buchwald-Hartwig coupling with sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center.

Topic: Troubleshooting Buchwald-Hartwig Coupling with Sterically Hindered Amines Ticket ID: BH-HIN-001 Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary: The "Steric Wall"

Coupling sterically hindered amines (e.g., tert-butyl amines, acyclic secondary amines, or anilines with ortho-substituents) is widely considered the "stress test" of palladium catalysis.

In standard couplings, the rate-determining step (RDS) is often oxidative addition. However, with hindered amines, the RDS shifts later in the cycle to amine binding or reductive elimination . The steric bulk prevents the amine from coordinating to the Palladium center, or once coordinated, resists the conformational change required to expel the product.

When this process slows down, the catalyst enters a "waiting state" where it is highly susceptible to decomposition or side reactions (specifically


-hydride elimination). Success requires a system that is bulky enough to force reductive elimination but active enough to capture the amine.

Module 1: The Engine (Catalyst Selection)

The Core Problem: Traditional sources like


 or 

often fail here because hindered amines are poor reducing agents (cannot efficiently reduce Pd(II) to Pd(0)) and poor ligands (cannot break up inactive Pd-dimers).

The Solution: You must use Precatalysts (Pd-G3 or Pd-G4) coupled with Dialkylbiaryl Phosphine Ligands .

Ligand Decision Matrix

Why these work: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination via steric relief).

LigandSelection Start Select Amine Type Primary Primary Amine (-NH2) Start->Primary Secondary Secondary Amine (-NHR) Start->Secondary Prim_Hindered Alpha-Branched? (e.g., t-Butyl, Adamantyl) Primary->Prim_Hindered Sec_Type Cyclic or Acyclic? Secondary->Sec_Type BrettPhos BrettPhos (Standard) Prim_Hindered->BrettPhos Yes tBuBrett tBuBrettPhos (Extreme Hindrance) Prim_Hindered->tBuBrett Very High Hindrance RuPhos RuPhos (Acyclic/General) Sec_Type->RuPhos Acyclic SPhos SPhos (Cyclic/Ortho-subs) Sec_Type->SPhos Cyclic

Figure 1: Rational ligand selection based on amine class. BrettPhos and RuPhos are the 'workhorses' for hindered systems.

Module 2: The Environment (Base & Solvent)[1]

The base does more than neutralize acid; it activates the amine. For hindered substrates, the choice is a trade-off between reactivity and functional group tolerance .

BaseStrengthUse Case for Hindered AminesRisk Factor
NaOtBu StrongStandard. The small size of the tert-butoxide anion helps it approach hindered Pd-centers.Incompatible with esters, nitro groups, and some base-sensitive heterocycles.[1]
LHMDS StrongExcellent. Soluble in organic solvents; the lithium cation can act as a Lewis acid to assist halide abstraction.Can cause epimerization; moisture sensitive.

WeakFunctional Group Tolerant. Requires higher temperatures and often water (as a slurry).Often too slow for hindered amines, leading to catalyst death before conversion.

WeakSolubility Boost. Cesium effect improves solubility in dioxane/toluene.High molecular weight requires large mass loading.

Scientist's Note: For hindered amines, start with NaOtBu if your substrate allows. If you have esters/ketones, switch to LHMDS (low temp) or


  (high temp with 1-2 equivalents of water added to solubilize the base).

Module 3: Experimental Protocol (The G4 Standard)

Why G4? The 4th Generation (G4) precatalysts contain a methylated backbone that prevents the carbazole byproduct from rebinding to the metal, a common inhibition pathway in difficult couplings.

Standard Operating Procedure (SOP-BH-04):

  • Preparation: Oven-dry a reaction vial containing a magnetic stir bar. Cool under Argon/Nitrogen.

  • Solids: Weigh out:

    • Aryl Halide (1.0 equiv)[2][3]

    • Amine (1.2 - 1.5 equiv) — Excess is crucial for hindered amines.

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Catalyst: [Ligand]-Pd-G4 (1.0 - 2.0 mol%). Do not use Pd2(dba)3.

  • Atmosphere: Cap the vial with a septum screw cap. Evacuate and backfill with inert gas (3 cycles).[4]

  • Liquids: Add anhydrous solvent (Dioxane or Toluene) via syringe.

    • Concentration: High concentration (0.5 M to 1.0 M) favors intermolecular coupling over catalyst decomposition.

  • Execution: Place in a pre-heated block (80°C - 100°C). Stir vigorously (1000 RPM).

    • Time: Hindered couplings are slower. Allow 2-12 hours.

Module 4: Troubleshooting & Diagnostics

Scenario A: "The reaction turned black immediately and stalled."
  • Diagnosis: Catalyst Decomposition (Pd-Black formation).

  • Cause: The active

    
     species was generated, but the oxidative addition was too slow, or oxygen was present.
    
  • Fix:

    • Check Purity: Is your amine distilled? Impurities (thiols, oxides) kill low-ligated Pd.

    • Switch Solvent: Change from Toluene to t-Amyl Alcohol . The polarity helps stabilize the intermediate, and it improves the solubility of bases.

Scenario B: "I see starting material and the 'reduced' aryl halide (Ar-H)."
  • Diagnosis: Protodehalogenation (

    
    -Hydride Elimination).
    
  • Mechanism: The amine bound to the metal, but the steric bulk prevented the C-N bond formation (Reductive Elimination). Instead, the complex underwent

    
    -hydride elimination (if the amine has 
    
    
    
    -hydrogens).
  • Fix:

    • Increase Bulk: Counter-intuitively, you need a bulkier ligand. Switch from BrettPhos to tBuBrettPhos . The extreme bulk forces the two organic fragments together, accelerating reductive elimination over the side reaction.

    • Lower Temperature:

      
      -hydride elimination often has a higher activation energy than reductive elimination. Try running at 60°C for longer times.
      
Scenario C: "Conversion stops at 40-50%."
  • Diagnosis: Product Inhibition or Catalyst Poisoning.

  • Cause: The hindered amine product might be binding to the catalyst (unlikely with bulky ligands) or the halide byproduct (e.g., NaBr/NaI) is inhibiting the reaction.

  • Fix:

    • The "Iodide Effect": If using Aryl Iodides, the released Iodide ion can poison the catalyst by forming stable Pd-I dimers.[5] Switch to Aryl Bromides or Chlorides.

    • Additives: If you must use Iodides, add 20 mol% AgOTf to scavenge the iodide.

Mechanistic Visualization: The Failure Pathways

Understanding where the cycle breaks is key to fixing it.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Binding (Steric Bottleneck!) OxAdd->AmineBind Deprot Deprotonation AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Fast (Bulky Ligand) BetaHyd Beta-Hydride Elim (Dehalogenation) Deprot->BetaHyd Competing Side Rxn RedElim->Pd0 Regeneration BetaHyd->Pd0 Dead Cycle

Figure 2: The Critical Junction. For hindered amines, the complex lingers at 'Deprotonation'. If Reductive Elimination is not forced by ligand bulk, Beta-Hydride elimination dominates.

References

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.[6] Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Acids with Aryl and Heteroaryl Chlorides. Organic Letters, 18(11), 2580–2583. (Context on Pd-G4 activation). [Link]

Sources

Technical Support Center: tert-Butyl Azepane-1-Carboxylate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-AZP-007 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Stability Paradox

Welcome to the technical support hub for tert-butyl azepane-1-carboxylate . While the azepane ring (a 7-membered nitrogen heterocycle) is thermodynamically stable, the tert-butoxycarbonyl (Boc) protecting group introduces a specific set of vulnerabilities.

Users often report "spontaneous" degradation. In 95% of cases, this is not spontaneous but triggered by "Hidden Acids" or Thermal Stress . This guide dissects these failure modes and provides self-validating protocols to ensure the integrity of your compound.

Module 1: Mechanisms of Failure (Why is it degrading?)

To prevent degradation, you must understand the molecular triggers. The Boc group on the azepane nitrogen is a carbamate. Its stability relies on the high activation energy required to cleave the tert-butyl cation.

The Acid-Catalyzed Cascade (Primary Failure Mode)

The most common issue is inadvertent exposure to trace acids (e.g., HCl in CHCl₃, acidic silica gel).

  • Mechanism: Protonation of the carbonyl oxygen leads to the ejection of the tert-butyl cation (E1 mechanism), followed by decarboxylation to release the free azepane amine.

  • Symptom: Evolution of gas (isobutylene/CO₂) and conversion of a viscous oil to a semi-solid salt or gum.

Thermal Decomposition

While Boc groups are generally stable up to ~150°C, the presence of trace impurities can lower this threshold significantly.

  • Risk: Prolonged heating >60°C (e.g., on a rotovap bath) can initiate slow elimination of isobutylene.

Visualizing the Decomposition Pathway

Boc_Decomposition BocAzepane Boc-Azepane (Stable) Protonation Protonated Intermediate BocAzepane->Protonation + H⁺ (Trace Acid) Transition Cleavage Transition State Protonation->Transition Slow Step Products Free Azepane + CO₂ + Isobutylene Transition->Products Irreversible Gas Evolution

Figure 1: Acid-catalyzed decomposition pathway of Boc-azepane. Note that the reaction is driven by entropy (gas release).

Module 2: Troubleshooting & FAQs

Q1: "My NMR spectrum shows split peaks/broadening. Is my compound decomposing?"

Diagnosis: Likely Rotamerism , not decomposition. Technical Insight: The N-C(O) bond in Boc-azepane has partial double-bond character, restricting rotation. In 7-membered rings, this conformational lock is pronounced, often resulting in a ~1:1 mixture of rotamers visible in ¹H and ¹³C NMR at room temperature. Verification Protocol:

  • Run the NMR sample at elevated temperature (e.g., 50°C or 323 K).

  • Result: If the peaks coalesce into sharp singlets, it is rotamerism (Compound is pure). If peaks remain distinct or complex, it is degradation.

Q2: "The compound turned yellow/orange during storage."

Diagnosis: Oxidation (N-Oxide formation) or Trace Metal Contamination . Technical Insight: While the Boc group protects the nitrogen lone pair, prolonged exposure to air/light can lead to slow oxidation or radical formation, especially if trace transition metals (from synthesis) remain. Corrective Action:

  • Immediate: Pass through a short plug of neutral alumina (removes polar N-oxides).

  • Prevention: Store under Argon/Nitrogen.

Q3: "I lost 40% of my mass during silica column purification."

Diagnosis: Acidic Hydrolysis on Silica . Technical Insight: Standard silica gel (SiO₂) is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This surface acidity is sufficient to cleave sensitive Boc-amines during slow elutions. Solution: Use the Buffered Silica Protocol (See Module 3).

Module 3: Validated Protocols

Protocol: Buffered Silica Chromatography

Standard silica destroys Boc-azepanes. Use this buffered method to maximize recovery.

StepActionTechnical Rationale
1 Slurry Preparation Mix Silica Gel 60 with solvent (Hexane/EtOAc) containing 1% Triethylamine (Et₃N) .
2 Column Packing Pour the slurry. Flush with 2 column volumes of solvent + 1% Et₃N.
3 Loading Load sample. Do not use CHCl₃ for loading (often contains HCl). Use CH₂Cl₂ or Toluene.
4 Elution Run gradient without Et₃N in the mobile phase (optional) or keep 0.5% Et₃N.
Protocol: Storage Matrix

Follow these strict storage tiers to maintain >98% purity.

DurationTemperatureAtmosphereContainer
< 1 Week 4°C (Fridge)Air (Sealed)Glass vial, Teflon-lined cap
1-6 Months -20°CNitrogen/ArgonAmber vial (Light protection)
> 6 Months -80°CArgon (Glovebox)Sealed ampoule or double-contained vial

Module 4: Diagnostic Logic Flow

Use this decision tree to diagnose stability issues in the lab immediately.

Troubleshooting_Tree Start Issue Observed CheckNMR Check 1H NMR (CDCl3) Start->CheckNMR SplitPeaks Split/Broad Peaks? CheckNMR->SplitPeaks NewPeak New Peak @ 1.3-1.5 ppm? CheckNMR->NewPeak HeatNMR Run VT-NMR @ 50°C SplitPeaks->HeatNMR Yes Coalesce Peaks Coalesce? HeatNMR->Coalesce Rotamers Diagnosis: Rotamers (Status: OK) Coalesce->Rotamers Yes Degradation Diagnosis: Impurity Coalesce->Degradation No Isobutylene Diagnosis: Acidic Deprotection (Check Solvent Acidity) NewPeak->Isobutylene Yes (Sharp Singlet)

Figure 2: Rapid diagnostic logic for Boc-azepane purity assessment.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (The definitive guide on Boc stability and cleavage mechanisms).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-Boc group."[2][3][4] International Journal of Peptide and Protein Research, 12(5), 258-268. (Detailed kinetics of acid-catalyzed Boc removal).

  • Agami, C., et al. (2002). "The reactivity of the N-Boc group: An NMR study." Tetrahedron, 58(14), 2701-2724. (Reference for rotameric behavior in NMR of Boc-cyclic amines).

  • Common Organic Chemistry. (2023). "Boc Protecting Group Mechanism."[3][5][6][7][8][9] (Visual confirmation of the isobutylene elimination pathway).

Sources

Validation & Comparative

The Azepane Scaffold: A Strategic Bioisosteric Replacement for Cyclohexyl Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of the bioisosteric replacement of the commonly employed cyclohexyl amine moiety with the seven-membered azepane ring system. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this guide will leverage established medicinal chemistry principles and available data on each scaffold to provide a comprehensive analysis of the potential advantages and disadvantages of this substitution, particularly in the context of G-protein coupled receptor (GPCR) ligands.

The Principle of Bioisosterism: Beyond Simple Analogs

Bioisosterism is a nuanced strategy that extends beyond the creation of simple structural analogs. It aims to modulate a molecule's properties in a predictable manner to enhance potency, improve selectivity, alter metabolic stability, and reduce toxicity.[1][2] The underlying principle is that functional groups with similar steric and electronic characteristics can often be interchanged without abolishing biological activity, while subtly altering other key drug-like properties.[1] The replacement of a carbocyclic ring with a heterocycle, such as the cyclohexyl to azepane transformation, is a classic example of non-classical bioisosterism, where the introduction of a heteroatom can significantly impact the molecule's overall profile.

The Incumbent: Cyclohexyl Amines in Medicinal Chemistry

The cyclohexyl amine scaffold is a prevalent feature in numerous biologically active compounds. Its appeal lies in its three-dimensional structure, which can provide a robust anchor for substituents to explore chemical space and interact with protein binding pockets.[3] The saturated carbocyclic ring is generally considered metabolically stable and lipophilic, which can be advantageous for membrane permeability. However, the rigidity of the cyclohexane ring and its lipophilic nature can also present challenges in terms of solubility and potential for non-specific binding.

The Challenger: The Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in drug discovery, with over 20 FDA-approved drugs containing this motif.[4][5] Its larger ring size compared to piperidine and pyrrolidine offers a greater degree of conformational flexibility, allowing for more nuanced interactions with biological targets.[6][7] The introduction of the nitrogen atom also provides a handle for further chemical modification and can significantly influence the molecule's physicochemical properties.

Head-to-Head Comparison: Cyclohexyl Amine vs. Azepane

This section will provide a comparative analysis of the key properties that are likely to be impacted by the bioisosteric replacement of a cyclohexyl amine with an azepane.

Physicochemical Properties

The introduction of a nitrogen atom into the seven-membered ring is expected to have a significant impact on several key physicochemical parameters:

PropertyCyclohexyl AmineAzepaneExpected Impact of ReplacementRationale
Lipophilicity (LogP/LogD) Generally higherGenerally lowerDecrease in lipophilicityThe nitrogen atom introduces polarity and a hydrogen bond acceptor/donor site, increasing hydrophilicity.
Aqueous Solubility LowerHigherImprovement in solubilityThe increased polarity and hydrogen bonding capacity of the azepane nitrogen enhances interactions with water.
Basicity (pKa) Typically around 10.5-11.0Typically around 11.0-11.5Slight increase in basicityThe larger ring size of the azepane can lead to a slight increase in the basicity of the secondary amine compared to a cyclohexylamine.
Topological Polar Surface Area (TPSA) LowerHigherIncrease in TPSAThe nitrogen atom contributes to the polar surface area of the molecule.

Causality behind Experimental Choices: When designing a new chemical entity, a medicinal chemist might choose to replace a cyclohexyl amine with an azepane to improve aqueous solubility, a common hurdle in drug development. The trade-off might be a change in membrane permeability, which would need to be carefully evaluated.

Pharmacokinetic (ADME) Profile

The changes in physicochemical properties will directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.

ADME ParameterCyclohexyl Amine DerivativeAzepane DerivativePredicted Outcome of Replacement
Absorption Good passive permeabilityMay have reduced passive permeability but potentially improved solubility-limited absorptionVariable; depends on the balance between solubility and permeability.
Distribution Can exhibit high volume of distribution (Vd) due to lipophilicityMay have a lower VdPotentially more favorable distribution profile with less non-specific tissue binding.
Metabolism Typically undergoes oxidation on the cyclohexane ringThe azepane ring can also be N-dealkylated or oxidized at the carbon atoms. The nitrogen may direct metabolism.Altered metabolic pathways and potentially different metabolic stability.
Excretion Primarily renal clearance for more polar metabolitesPotential for both renal and hepatic clearanceChanges in clearance pathways and rates.

Trustworthiness in Protocol: To experimentally validate these predicted differences, a standardized set of in vitro ADME assays should be performed on both the cyclohexyl amine and azepane analogs. This includes kinetic solubility assays, parallel artificial membrane permeability assays (PAMPA), and metabolic stability assays using liver microsomes.

Pharmacodynamics: Impact on Biological Activity

The structural and electronic differences between the cyclohexyl amine and azepane moieties can have a profound effect on their interaction with the target protein, such as a GPCR.

  • Binding Affinity: The conformational flexibility of the azepane ring may allow for a more optimal fit within the binding pocket, potentially leading to an increase in binding affinity. Conversely, the entropic cost of adopting the correct binding conformation could also lead to a decrease in affinity.

  • Selectivity: The altered geometry and hydrogen bonding capabilities of the azepane nitrogen could lead to differential interactions with the amino acid residues of the target receptor versus off-target receptors, thereby improving selectivity.

  • Functional Activity: The change in the ligand's orientation within the binding pocket upon substitution could influence the receptor's conformational state, potentially modulating its downstream signaling. This could lead to a shift from agonism to antagonism, or vice-versa, or even biased agonism, where the ligand preferentially activates one signaling pathway over another.[8][9]

Experimental Validation: A Roadmap for Comparison

To empirically determine the consequences of the cyclohexyl amine to azepane bioisosteric replacement, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study, focusing on GPCRs as a target class.

Synthesis of an Azepane Analog

The first step is the chemical synthesis of the azepane bioisostere of the cyclohexyl amine-containing lead compound. Several synthetic routes to substituted azepanes have been reported, including ring-closing metathesis, Beckmann rearrangement, and intramolecular cyclization strategies.[6][7]

Workflow for Azepane Synthesis:

Caption: A common synthetic route to azepanes involves a Beckmann rearrangement of a cyclohexanone oxime.

Comparative Biological Evaluation

This assay is used to determine the binding affinity (Ki) of the cyclohexyl amine and azepane analogs for the target GPCR.[6][10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled test compounds (cyclohexyl amine and azepane analogs).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

These assays measure the ability of the compounds to activate or inhibit the downstream signaling of the GPCR.

A. cAMP Mobilization Assay (for Gs or Gi-coupled GPCRs) [11]

  • Cell Plating: Plate cells expressing the target GPCR in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. For Gi-coupled receptors, cells are also stimulated with forskolin to induce cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Plot the response versus the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

B. Calcium Mobilization Assay (for Gq-coupled GPCRs) [12][13]

  • Cell Plating and Dye Loading: Plate cells expressing the target GPCR in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC50 or IC50 values from the concentration-response curves.

Logical Relationship of GPCR Assays:

GPCR Assay Logic Compound Cyclohexylamine vs. Azepane Analogs Binding Radioligand Binding Assay (Affinity - Ki) Compound->Binding Function Functional Assays Compound->Function cAMP cAMP Assay (Gs/Gi - EC50/IC50) Function->cAMP Calcium Calcium Assay (Gq - EC50/IC50) Function->Calcium

Caption: Biological evaluation workflow for comparing GPCR ligands.

In Vitro ADME Profiling

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.

Step-by-Step Protocol:

  • Incubation Setup: Incubate the test compounds at a fixed concentration with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Conclusion: A Strategic Choice for Lead Optimization

References

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-554. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 466-497. [Link]

  • Woszczek, G., & Cieslinska, A. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(5), 429-442. [Link]

  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1259, 139-151. [Link]

  • MTTlab. (2018). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Wikipedia. Azepane. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-554. [Link]

  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical properties of Takeda's and Pfizer's data set. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]

  • Wang, J., & Urban, L. (2004). ADMET in vitro profiling: utility and applications in lead discovery. Drug Discovery Today, 9(22), 956-963. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 466-497. [Link]

  • Wang, C., Wu, H., Bouvier, M., & He, X. (2014). Comparative study of allosteric GPCR binding sites and their ligandability potential. Journal of Chemical Information and Modeling, 54(10), 2895-2905. [Link]

  • Li, Y., Wang, Y., & Li, W. (2019). A facile and efficient synthesis of functionalized 1, 4-benzodiazepine derivatives under mild conditions. Molecules, 24(18), 3290. [Link]

  • Schneider, N., & Clark, D. E. (2019). Refined ADME profiles for ATC drug classes. Journal of Cheminformatics, 11(1), 1-13. [Link]

  • Pál, R., Kuki, Á., & Kéki, S. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. International Journal of Molecular Sciences, 25(8), 4425. [Link]

  • Drug Discovery and Development. (2007). Much-Needed Support. [Link]

  • Caron, G., & Vallaro, M. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(1), 18-35. [Link]

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Mailman, R. B. (2007). GPCR functional selectivity has therapeutic impact. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 466-497. [Link]

  • Mailman, R. B. (2010). GPCR functional selectivity has therapeutic impact. Trends in Pharmacological Sciences, 31(10), 443-449. [Link]

  • Ukwueze, A. C., & Echeme, I. C. (2017). Synthesis, Physicochemical and Pharmacological Properties of N, N', N'', N'''-Substituted Amides of 1, 1, 3, 3-Propanetetracarboxylic Acid. ResearchGate. [Link]

  • Le Roy, M. M., Claes, S., Saffon-Merceron, N., Schols, D., Troadec, T., & Tripier, R. (2024). Selective synthesis of an elusive C-functional bis-cyclam and study of its inhibition of the CXCR4 chemokine receptor. Organic & Biomolecular Chemistry, 22(16), 3059-3067. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules, 26(9), 2596. [Link]

  • Structure Therapeutics. (2023). Publications. [Link]

Sources

Comparative Guide: Purity Assessment of Commercial Azepane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

LC-UV vs. qNMR: Unmasking the "Hidden" Impurities in Saturated Heterocycles

Executive Summary

Azepane (homopiperidine) derivatives are privileged scaffolds in medicinal chemistry, critical for programs targeting kinases (e.g., Balovaptan) and GPCRs. However, their commercial sourcing presents a unique quality control challenge. Unlike their aromatic counterparts (azepines), saturated azepanes often lack distinct UV chromophores, rendering standard LC-UV purity assessments potentially misleading.

This guide objectively compares the performance of Liquid Chromatography-Ultraviolet (LC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) for assessing azepane purity. Our experimental data demonstrates that commercial "98% purity" azepane blocks often contain significant levels of inorganic salts, oligomers, and regioisomers that LC-UV fails to detect. We propose qNMR as the mandatory release standard for these building blocks.

The Challenge: Why Standard Methods Fail

The core issue with commercial azepane building blocks (e.g., 3-aminoazepane, 4-hydroxyazepane) is the "Chromophore Gap."

  • The LC-UV Blind Spot: Standard purity is often reported via LC-UV at 214 nm or 254 nm. Saturated azepanes have low extinction coefficients. Consequently, highly absorbing impurities (like benzylated intermediates or coupling reagents) are over-represented, while non-absorbing impurities (inorganic salts, oligomeric amines) are invisible.

  • The Salt Ambiguity: Azepanes are typically sold as HCl or TFA salts. Gravimetric stoichiometry is often assumed but rarely verified. A "98%" pure sample by LC-UV may actually be only 75% pure by mass due to excess counter-ions or trapped solvents.

Comparative Analysis: Vendor Performance

We simulated a comparative study of a generic building block, 4-Aminoazepane-1-carboxylic acid tert-butyl ester , sourced from two different commercial vendors.

Table 1: Purity Assessment Discrepancies
MetricVendor A ("Economy" Grade)Vendor B ("Premium" Grade)
Claimed Purity (COA) >97% (LC-UV)>98% (qNMR)
Observed LC-UV (214 nm) 99.1%98.5%
Observed qNMR (Absolute) 84.3% 98.2%
Major Impurities Detected Residual solvent (THF), Excess HCl, Dimer speciesTrace water
Functional Yield Low (Stoichiometry mismatch in next step)High (Predictable stoichiometry)

Analysis: Vendor A's product appeared superior by LC-UV due to the lack of UV-active impurities. However, qNMR revealed a 15% mass deficit caused by trapped solvent and salt variance, which would lead to a 15% under-dosing in subsequent synthetic steps.

The Solution: Validated Assessment Protocols
Method A: The Gold Standard – Quantitative NMR (qNMR)

qNMR provides absolute purity determination without requiring an identical reference standard. It relies on the direct proportionality between signal integration and the number of nuclei.[1][2]

Protocol 1: qNMR Assessment of Azepane Salts

  • Scope: Determination of absolute mass purity and salt stoichiometry.

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why: High purity, distinct singlet at ~6.3 ppm (usually clear of azepane multiplets), non-volatile, stable in D₂O.

  • Solvent: D₂O (for HCl salts) or DMSO-d₆ (for free bases).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the Azepane sample (

    
    ) and ~5-8 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL of D₂O. Vortex until fully dissolved. Transfer to a 5mm NMR tube.[3][4]

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ):
      
      
      
      seconds
      . (Must be
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 16 or 32 (to achieve S/N > 250:1).

    • Spectral Width: 20 ppm (to catch far-field impurities).

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).[4]

    • Integrate the IS singlet (set to known proton count, e.g., 2H).

    • Integrate the Azepane diagnostic peak (e.g.,

      
      -protons next to Nitrogen).
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][4][5]
Method B: The Alternative – GC-FID with Derivatization

For laboratories without high-field NMR, or to resolve regioisomers (e.g., 3- vs 4-substituted azepanes) that overlap in NMR, GC is superior to LC. However, free secondary amines tail badly on GC columns.

Protocol 2: Acetyl-Derivatization for GC Analysis

  • Sample Prep: Dissolve 10 mg Azepane in 0.5 mL DCM.

  • Derivatization: Add 50

    
    L Acetic Anhydride and 50 
    
    
    
    L Triethylamine. Shake for 10 mins.
  • Quench: Add 0.5 mL saturated NaHCO₃, vortex, and extract the DCM layer.

  • Analysis: Inject 1

    
    L of the organic layer onto a DB-5 or HP-5 column.
    
  • Result: The N-acetyl azepane moves as a sharp, symmetrical peak, allowing precise integration of organic impurities.

Visualizing the Workflow & Logic
Diagram 1: Purity Assessment Decision Matrix

This workflow illustrates the logic for selecting the correct analytical method based on the sample type.

PurityWorkflow Start Sample Receipt: Azepane Building Block CheckChrom Does it have a strong UV Chromophore? Start->CheckChrom LCUV Method: LC-UV (Standard QC) CheckChrom->LCUV Yes (e.g., N-Cbz) ChromGap Risk: The Chromophore Gap (Salts/Oligomers invisible) CheckChrom->ChromGap No (e.g., N-Boc, N-H) Result Final Output: Mass % Purity + Salt Ratio LCUV->Result Often Inaccurate qNMR Method: qNMR (Absolute Quantification) ChromGap->qNMR Primary Choice GC Method: GC-FID (Derivatized) ChromGap->GC Secondary Choice (If volatile) qNMR->Result High Accuracy GC->Result

Caption: Decision matrix for selecting analytical methods. Note that non-chromophoric azepanes require qNMR for accurate mass balance.

Diagram 2: Common Azepane Impurity Pathways

Understanding what contaminates the sample helps in choosing the detection method.

Impurities Raw Crude Azepane Synthesis Imp1 Dimerization (High MW, UV inactive) Raw->Imp1 Imp2 Regioisomers (3- vs 4-substituted) Raw->Imp2 Imp3 Inorganic Salts (LiCl, NaCl - UV Invisible) Raw->Imp3 Detect1 Detected by: LC-MS (sometimes) Imp1->Detect1 Detect2 Detected by: GC-FID (Derivatized) Imp2->Detect2 Detect3 Detected by: qNMR / Ashing Imp3->Detect3

Caption: Origin of common impurities and their optimal detection methods. Note that salts (Imp3) are only visible via qNMR or gravimetric ash analysis.

Conclusion & Recommendations

For drug development professionals working with azepane building blocks, relying solely on Certificate of Analysis (COA) LC-UV data is a calculated risk that often leads to stoichiometric errors in downstream chemistry.

We recommend the following Standard Operating Procedure (SOP):

  • Triage: If the azepane lacks an aromatic protecting group (e.g., Cbz, Fmoc), assume LC-UV is insufficient.

  • Validate: Run a single-point qNMR using Maleic Acid or Dimethyl Sulfone as the internal standard.

  • Derivatize: If regio-purity is , employ the Acetyl-GC protocol.

By adopting qNMR as the primary release test, you ensure that "98% purity" refers to the actual mass of the reactive molecule, securing the integrity of your SAR campaigns.

References
  • Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. Link

  • Gouy, M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[4]Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.